molecular formula C9H10N4O3S B095734 Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate CAS No. 18204-27-8

Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate

Cat. No. B095734
CAS RN: 18204-27-8
M. Wt: 254.27 g/mol
InChI Key: HNEQTKJEHIYTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate, also known as EHP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. EHP is a pteridine derivative that has been synthesized and studied for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is not fully understood, but researchers believe that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate may have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Biochemical And Physiological Effects

Studies have shown that Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has a number of biochemical and physiological effects. For example, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to a reduction in cell growth and proliferation. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it may not be suitable for all types of experiments. For example, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate may not be effective in inhibiting the growth of all types of cancer cells, and may not be effective in treating all types of neurodegenerative diseases.

Future Directions

There are a number of future directions that researchers could explore in relation to Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate. For example, researchers could investigate the potential of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate as a treatment for other types of diseases, such as cardiovascular disease or diabetes. Additionally, researchers could investigate the potential of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate as a drug delivery system, or explore the use of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. While there are advantages and limitations to using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments, there are a number of future directions that researchers could explore in relation to this compound.

Synthesis Methods

Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate can be synthesized using a variety of methods, including the condensation of ethyl 4-aminobenzoate with 2,4-thiazolidinedione, followed by oxidation with hydrogen peroxide. Another method involves the reaction of ethyl 4-aminobenzoate with thiourea, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Researchers have found that Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18204-27-8

Product Name

Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate

InChI

InChI=1S/C9H10N4O3S/c1-2-16-7(14)9(15)5-6(11-4-3-10-5)12-8(17)13-9/h3-4,15H,2H2,1H3,(H2,11,12,13,17)

InChI Key

HNEQTKJEHIYTGN-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1(C2=NC=CN=C2NC(=N1)S)O

SMILES

CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O

Canonical SMILES

CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O

synonyms

1,2,3,4-Tetrahydro-4-hydroxy-2-thioxo-4-pteridinecarboxylic acid ethyl ester

Origin of Product

United States

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